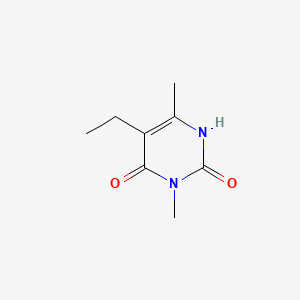

Uracil, 3,6-dimethyl-5-ethyl-

Description

Significance of Uracil (B121893) Derivatives in Chemical Research

Uracil and its derivatives represent a cornerstone in the field of chemical and pharmaceutical research. As a fundamental component of ribonucleic acid (RNA), uracil's structure is a privileged scaffold for designing molecules with a wide array of biological activities. researchgate.netrsc.org Modifications to the uracil ring at various positions can lead to compounds with potential therapeutic applications, including antiviral, antitumor, antimicrobial, and herbicidal properties. researchgate.netontosight.aiwikipedia.org For instance, the introduction of a fluorine atom at the C5 position yields 5-fluorouracil (B62378), a well-known anticancer drug that functions by inhibiting RNA synthesis. wikipedia.org Researchers continuously explore new uracil derivatives to enhance pharmacological properties such as bioactivity, selectivity, and metabolic stability, while reducing toxicity. researchgate.net These studies often focus on substitutions at the N(1), N(3), C(5), and C(6) positions of the pyrimidine (B1678525) ring. researchgate.net

Overview of Heterocyclic Scaffolds in Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of immense importance in organic chemistry. researchgate.net These scaffolds are widespread in nature and form the core of a vast number of biologically active molecules, including many pharmaceuticals, agrochemicals, and natural products. nih.govrsc.org Nitrogen-containing heterocycles, such as the pyrimidine ring found in uracil, are particularly prominent. nih.gov The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts specific chemical properties, such as polarity and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. rsc.orgresearchgate.net It is estimated that approximately 85% of all physiologically active chemical entities contain a heterocyclic motif, underscoring their significance in modern drug discovery. researchgate.net

Historical Perspective on Uracil Modification Studies

The study of uracil and its modifications has a rich history rooted in the quest for therapeutic agents. The name "uracil" was first coined in 1885 by German chemist Robert Behrend during his work on uric acid derivatives. wikipedia.org Early in the history of medicinal chemistry, simple halogenated derivatives like 5-fluorouracil and 5-chlorouracil (B11105) were among the first pharmacologically active analogues to be developed. researchgate.net These initial discoveries spurred decades of research into the synthesis and biological evaluation of a vast library of uracil derivatives. researchgate.net Over time, the focus has shifted from simple substitutions to more complex modifications, including the attachment of various alkyl, aryl, and functional groups to different positions on the uracil ring. rsc.orgconicet.gov.ar This evolution was driven by the need to overcome the limitations of early drugs, such as poor selectivity and high toxicity, and to develop new agents active against emerging health threats like viral infections. researchgate.netwikipedia.org The development of nucleoside analogues, where a modified uracil base is attached to a sugar moiety, further expanded the therapeutic potential of this chemical class. ontosight.ai

Rationale for Research on Uracil, 3,6-dimethyl-5-ethyl-

The specific compound Uracil, 3,6-dimethyl-5-ethyl- presents a unique subject for chemical inquiry due to its distinct substitution pattern and the current gaps in the scientific literature.

Structural Peculiarities and Derivatization Potential

Uracil, 3,6-dimethyl-5-ethyl- is a synthetic derivative of uracil characterized by a specific alkylation pattern: methyl groups at the N(3) and C(6) positions, and an ethyl group at the C(5) position. ontosight.ai This combination of substituents is significant. Alkylation at the nitrogen positions (N1 and N3) can influence the molecule's solubility and how it participates in hydrogen bonding, a key interaction in biological systems. rsc.org Substitutions at the C5 and C6 positions are known to directly affect the electronic properties and reactivity of the pyrimidine ring. acs.org The presence of methyl and ethyl groups at these specific locations can alter the molecule's shape, stability, and its ability to interact with biological macromolecules, potentially leading to unique chemical behaviors not observed in other derivatives. ontosight.ai This specific structure offers potential for further derivatization to explore structure-activity relationships.

Gaps in Current Literature on Specific Uracil Alkylation Patterns

While the synthesis and properties of numerous uracil derivatives with substitutions at the N1, N3, C5, and C6 positions have been reported, a comprehensive study of the specific combination found in Uracil, 3,6-dimethyl-5-ethyl- is notably absent from the current body of scientific literature. researchgate.netrsc.orgconicet.gov.ar Public chemical databases contain basic information for this compound, but detailed experimental studies on its synthesis, characterization, and chemical reactivity are scarce. uni.lu Research on uracil alkylation has explored many permutations, but the effects of this particular trifecta of substituents—N(3)-methyl, C(5)-ethyl, and C(6)-methyl—remain largely uninvestigated. This gap highlights an opportunity for new research to contribute to the broader understanding of uracil chemistry.

Scope and Objectives of Academic Inquiry

A focused academic inquiry into Uracil, 3,6-dimethyl-5-ethyl- would aim to address the existing knowledge gap. The primary scope would be the unambiguous synthesis, purification, and comprehensive structural characterization of the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially X-ray crystallography.

The key objectives of such a study would be:

To develop and optimize a reliable synthetic route to produce Uracil, 3,6-dimethyl-5-ethyl- in high purity and yield.

To fully characterize the molecular structure and confirm the specific substitution pattern.

To investigate its fundamental physicochemical properties, such as solubility, stability, and electronic characteristics.

To compare these properties with those of other known uracil derivatives to understand the specific influence of the 3,6-dimethyl-5-ethyl substitution pattern.

To provide foundational data that enables future investigations into the potential applications of this compound.

Research Data

Table 1: Physicochemical Properties of Uracil, 3,6-dimethyl-5-ethyl-

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | uni.lu |

| Molecular Weight | 168.19 g/mol | chemeo.com |

| Monoisotopic Mass | 168.08987 Da | uni.lu |

| SMILES | CCC1=C(NC(=O)N(C1=O)C)C | uni.lu |

| InChI Key | OOKYGLJIVQNEGX-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 0.4 | uni.lu |

Table 2: Comparison of Substitution Patterns in Selected Uracil Derivatives

| Compound Name | N1-Substituent | N3-Substituent | C5-Substituent | C6-Substituent |

| Uracil | H | H | H | H |

| Thymine (5-Methyluracil) | H | H | -CH₃ | H |

| 5-Fluorouracil | H | H | -F | H |

| 5-Ethyluracil | H | H | -C₂H₅ | H |

| 6-Methyluracil | H | H | H | -CH₃ |

| 1,3-Dimethyluracil (B184088) | -CH₃ | -CH₃ | H | H |

| 5,6-Dimethyluracil | H | H | -CH₃ | -CH₃ |

| Uracil, 3,6-dimethyl-5-ethyl- | H | -CH₃ | -C₂H₅ | -CH₃ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90197-47-0 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-ethyl-3,6-dimethyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H12N2O2/c1-4-6-5(2)9-8(12)10(3)7(6)11/h4H2,1-3H3,(H,9,12) |

InChI Key |

OOKYGLJIVQNEGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=O)N(C1=O)C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Uracil, 3,6 Dimethyl 5 Ethyl

Retrosynthetic Analysis and Target Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By breaking down the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be established.

The primary disconnection points in the uracil (B121893) nucleus typically involve the bonds between the nitrogen atoms and their substituents, as well as the carbon-carbon bonds of the substituents at positions 5 and 6. For 3,6-dimethyl-5-ethyluracil, the key disconnections are:

N3-CH₃ bond: This disconnection leads to a 1,6-dimethyl-5-ethyluracil intermediate.

N1-H and N3-CH₃ bonds: Sequential or simultaneous disconnection at the nitrogen positions is a common strategy.

C5-Ethyl and C6-Methyl bonds: These disconnections point towards a simpler uracil precursor that can be subsequently alkylated or functionalized.

Formation of the pyrimidine (B1678525) ring: A fundamental disconnection involves breaking the uracil ring itself, often leading back to a urea (B33335) derivative and a three-carbon component, which is a classic approach to constructing the core structure.

These disconnections highlight the importance of regioselective alkylation and the potential need for protecting groups to control the reaction at the different nucleophilic sites of the uracil ring.

The synthesis can be approached in two primary ways:

Stepwise Alkylation: Starting with a pre-functionalized uracil, such as 6-methyluracil, the remaining substituents can be introduced sequentially. The ethyl group would be introduced at the C5 position, followed by methylation at the N-3 position. The reactivity of each position is a key consideration in determining the order of these steps.

Ring Formation from Substituted Precursors: An alternative strategy involves the condensation of a substituted β-keto ester with urea or a derivative thereof. For the target molecule, this would entail the synthesis of 2-ethyl-3-oxopentanoate, which could then be reacted with N-methylurea to form the desired uracil ring in a single step.

Direct Alkylation Approaches at Nitrogen and Carbon Positions

Direct alkylation is a common method for introducing substituents onto the uracil ring. However, due to the presence of multiple nucleophilic centers (N1, N3, O2, and O4), regioselectivity is a significant challenge. researchgate.net

Alkylation of the nitrogen atoms of the uracil ring can lead to a mixture of N1- and N3-alkylated products, as well as N1,N3-dialkylated products. researchgate.netkthmcollege.ac.in The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the presence of substituents on the uracil ring. kthmcollege.ac.in

Achieving selective methylation at the N-3 position often requires the protection of the more acidic N-1 proton. tandfonline.comtandfonline.comresearchgate.net A common strategy involves the use of a bulky protecting group at the N-1 position, which sterically hinders alkylation at this site and directs the incoming electrophile to the N-3 position. tandfonline.comtandfonline.comresearchgate.netresearchgate.net

One effective method utilizes the tert-butyloxycarbonyl (Boc) group to protect the N-1 position. tandfonline.comtandfonline.comresearchgate.net The N-1 protected uracil can then be deprotonated with a base like sodium hydride (NaH) and subsequently alkylated at the N-3 position. tandfonline.com The Boc group can be readily removed under mild conditions to yield the N-3 methylated uracil. tandfonline.comtandfonline.comresearchgate.net

| Step | Reagents and Conditions | Purpose | Reference |

| 1. Protection | di-tert-butyldicarbonate ((Boc)₂O), DMAP, MeCN | Introduction of a Boc protecting group at the N-1 position. | tandfonline.com |

| 2. Alkylation | NaH, DMF, then alkyl halide (e.g., CH₃I) | Deprotonation at N-3 followed by methylation. | tandfonline.com |

| 3. Deprotection | K₂CO₃, MeOH | Removal of the N-1 Boc group. | tandfonline.com |

Another protecting group that allows for selective N-3 alkylation is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. researchgate.net

Direct N-1 alkylation can be challenging due to the higher nucleophilicity of the N-3 position. nih.gov However, regioselective N-1 alkylation can be achieved under specific conditions or through alternative synthetic routes.

One approach is to utilize the Michael-type addition of uracils to acrylic acceptors, which has been shown to be highly regioselective for the N-1 position in the presence of a base like triethylamine (B128534) (TEA). nih.govresearchgate.net

Another strategy involves the use of specific alkylating agents and reaction conditions that favor N-1 substitution. For instance, the use of a 1,3-dibenzoyl derivative of uracil can lead to high regioselectivity for N-1 alkylation. google.com The reaction proceeds by alkylation followed by the removal of the benzoyl groups. google.com

N-Alkylation Pathways

Evaluation of Base Systems and Solvents for N-Alkylation

The alkylation of uracil at the N-1 and N-3 positions is a critical step in the synthesis of derivatives like 3,6-dimethyl-5-ethyluracil. The regioselectivity of N-alkylation can be highly dependent on the reaction conditions, particularly the choice of base and solvent. researchgate.net Generally, in the alkylation of uracil, the N-1 position is more nucleophilic and sterically accessible, often leading to N-1 alkylation as the major product. researchgate.net However, by choosing appropriate protecting groups or reaction conditions, selective alkylation at the N-3 position can be achieved. researchgate.net

Research into the alkylation of N-3 substituted pyrimidine derivatives to produce 1,3-dialkylated products has shown that the combination of a suitable base and solvent is crucial for high yields. kthmcollege.ac.in A systematic study on the N-alkylation of a 3-benzyl-6-formyluracil derivative with an anilide highlighted the effectiveness of different systems. kthmcollege.ac.in

Evaluation of Base Systems: The influence of various bases was examined using acetonitrile (B52724) as the solvent at room temperature. The results indicated that the choice of base significantly impacts the reaction efficiency. kthmcollege.ac.in

Evaluation of Solvent Systems: Following the selection of potassium carbonate (K₂CO₃) as an effective base, the impact of different solvents on the alkylation reaction was investigated. Polar aprotic solvents are generally preferred as they can enhance reaction rates by stabilizing ionic intermediates. kthmcollege.ac.innih.gov The study demonstrated that Dimethylformamide (DMF) provided the best results. kthmcollege.ac.in Acetone and Tetrahydrofuran (THF) resulted in slower reactions, likely due to the lower solubility of the uracil substrate and its anionic form in these solvents. kthmcollege.ac.in

Table 1: Effect of Solvents on the N-Alkylation of a Uracil Derivative with K₂CO₃ Data derived from a model reaction of 3-benzyl-6-formyluracil with an anilide. kthmcollege.ac.in

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Acetonitrile | 24 | 75 |

| Acetone | 36 | 60 |

| THF | 36 | 55 |

| DMF | 12 | 90 |

| DMSO | 18 | 85 |

C-Alkylation Pathways

Modification at the C-5 position of the pyrimidine ring is a key strategy for developing uracil derivatives with diverse biological activities. researchgate.netmostwiedzy.pl The introduction of an ethyl group at this position, as required for the target molecule, can be accomplished through several synthetic routes.

Formation of the C-5 Ethyl Group

The direct introduction of an ethyl group onto the C-5 position of the uracil ring is a fundamental transformation. One common approach involves the Biginelli reaction or similar cyclocondensation methods, starting with a β-dicarbonyl compound that already contains the desired ethyl substituent. For instance, the condensation of ethyl 2-ethylacetoacetate with urea in the presence of an acid catalyst can theoretically yield 5-ethyl-6-methyluracil directly.

Alternatively, C-5 alkylation can be performed on a pre-formed uracil ring. This often involves organometallic reagents or palladium-catalyzed cross-coupling reactions with a 5-halouracil derivative. mostwiedzy.pl

Electrophilic Substitution Reactions at C-5

The C-5 position of the uracil ring is susceptible to electrophilic attack due to the electron-donating character of the ring nitrogens. wikipedia.org This reactivity allows for the introduction of various functional groups. While direct electrophilic ethylation is not common, functionalization at C-5 often proceeds via an initial electrophilic reaction, followed by further modification.

A prominent example is the Mannich reaction, where uracil reacts with formaldehyde (B43269) and a secondary amine to form a 5-(aminomethyl)uracil derivative. rsc.orgtubitak.gov.tr These Mannich bases can serve as intermediates for further synthesis. tubitak.gov.tr Halogenation at the C-5 position is another facile electrophilic substitution. researchgate.netwikipedia.org For example, 5-bromouracil (B15302) is readily prepared by treating uracil with bromine. researchgate.net The resulting 5-halouracil is a versatile precursor for introducing alkyl groups via cross-coupling reactions. mostwiedzy.pl

Radical and Organometallic Approaches for C-5 Derivatization

Modern synthetic methods provide powerful tools for C-C bond formation at the C-5 position. Radical reactions offer an alternative pathway for introducing alkyl groups. For instance, the trifluoromethylation of uracil has been achieved using radical initiators, demonstrating the feasibility of C-H functionalization at the C-5 position under radical conditions. researchgate.net Similar strategies could potentially be adapted for ethylation. The use of silyl (B83357) radicals has also been shown to mediate the C-H alkylation of heterocycles. mdpi.com

Organometallic chemistry provides highly efficient and selective methods for C-5 derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are widely used. These reactions typically involve the coupling of a 5-halouracil with an organoboron or organotin reagent, respectively, to introduce the desired alkyl group. Another approach involves the reaction of 5-mercuriuracil derivatives with olefins in the presence of a palladium catalyst to yield C-5-alkylated nucleosides. mostwiedzy.pl Furthermore, electrochemical methods have been used to generate radical intermediates from 5-substituted uracils, leading to dimerization, which showcases the reactivity of the C-5 position. nih.gov

De Novo Synthesis of the Pyrimidine Ring System

The de novo synthesis pathway is a fundamental route for constructing the pyrimidine ring from simple, acyclic precursors rather than modifying a pre-existing ring. creative-proteomics.commicrobenotes.com This approach is highly valuable as it allows for the introduction of desired substituents at various positions of the ring from the outset. In cells, this pathway uses simple molecules like bicarbonate, aspartate, and glutamine to build the pyrimidine ring. creative-proteomics.comdavuniversity.org In chemical synthesis, this translates to the condensation of a three-carbon component with a urea or thiourea (B124793) derivative.

Cyclocondensation Reactions

The most classical and widely used method for the de novo synthesis of the uracil ring is the cyclocondensation reaction between a β-dicarbonyl compound and urea or a related N-C-N building block. wikipedia.orgresearchgate.net This type of reaction is a cornerstone of heterocyclic chemistry. researchgate.net

To synthesize a 6-methyl-5-ethyluracil core, the key starting material would be ethyl 2-ethylacetoacetate. The reaction proceeds via the condensation of this β-ketoester with urea. The process is typically catalyzed by an acid or a base. For example, stirring ethyl 2-ethylacetoacetate and urea in the presence of sodium ethoxide in ethanol, followed by acidification, leads to the cyclization and formation of the pyrimidine ring. This reaction assembles the core structure, which can then be further functionalized, for instance, by N-alkylation at the N-3 position to yield the final target molecule, Uracil, 3,6-dimethyl-5-ethyl-.

Multicomponent Reactions (MCRs) for Uracil Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient for building complex molecules like uracil scaffolds. The classical Biginelli reaction, though typically used for synthesizing dihydropyrimidinones, provides a conceptual basis for the synthesis of uracils through a one-pot cyclocondensation.

The synthesis of Uracil, 3,6-dimethyl-5-ethyl- via an MCR approach would involve the reaction between ethyl 2-ethylacetoacetate , N-methylurea , and an acid or base catalyst in a suitable solvent. This process combines the key bond-forming events—C-N bond formations and cyclization/dehydration—into a single, streamlined operation, thereby enhancing atom economy and reducing waste. The reaction proceeds through the initial formation of an N-acyliminium ion intermediate, which then undergoes cyclization and subsequent dehydration to yield the final uracil product.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of Uracil, 3,6-dimethyl-5-ethyl- are highly dependent on the reaction conditions. Optimization of parameters such as catalysts, temperature, and solvent is crucial for developing a robust and scalable synthetic process.

Catalyst Screening and Ligand Effects

The choice of catalyst is paramount in driving the cyclocondensation reaction towards high yields. Both Brønsted and Lewis acids have been effectively employed in the synthesis of uracil derivatives. For the synthesis of Uracil, 3,6-dimethyl-5-ethyl- , a variety of catalysts could be screened to determine the most effective one.

Brønsted Acids : Simple mineral acids like HCl and H₂SO₄ can catalyze the reaction, but often require harsh conditions. Organic acids such as p-toluenesulfonic acid (p-TSA) are also commonly used.

Lewis Acids : A wide range of Lewis acids, including metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and metal halides (e.g., ZnCl₂, FeCl₃), have been shown to be highly effective catalysts for similar condensations. They function by activating the carbonyl group of the β-ketoester, facilitating nucleophilic attack by the urea.

Organocatalysts : More recently, metal-free organocatalysts like thiourea derivatives and proline have emerged as greener alternatives, promoting the reaction under milder conditions.

The screening of these catalysts would be essential to identify the optimal balance between reaction rate, yield, and operational simplicity.

Table 1: Illustrative Catalyst Screening for the Synthesis of a Uracil Scaffold

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |

| p-TSA | 20 | 12 | 65 |

| Yb(OTf)₃ | 5 | 6 | 88 |

| ZnCl₂ | 10 | 8 | 75 |

| Thiourea | 15 | 10 | 82 |

Temperature and Pressure Optimization

Temperature plays a critical role in the synthesis of uracils. Typically, these reactions are performed at elevated temperatures to overcome the activation energy for the cyclization and dehydration steps. A systematic study would involve running the reaction at various temperatures, for instance, from 80 °C to 150 °C, to find the sweet spot where the reaction proceeds at a reasonable rate without significant decomposition of reactants or products.

Microwave irradiation has also become a powerful tool in modern organic synthesis. It can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. Optimizing the microwave power and temperature could lead to a highly efficient protocol for the synthesis of Uracil, 3,6-dimethyl-5-ethyl- .

Pressure is generally less of a critical parameter for this type of condensation reaction unless volatile reactants or solvents are used at temperatures above their boiling points, in which case a sealed-vessel reactor would be necessary.

Table 2: Representative Temperature Optimization Profile

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 80 | 24 | 55 |

| 100 | 12 | 78 |

| 120 | 6 | 88 |

| 140 | 6 | 85 (slight decomposition) |

Solvent Effects and Green Chemistry Considerations

The choice of solvent can significantly influence the outcome of the reaction by affecting the solubility of reactants and stabilizing intermediates. Traditional syntheses often employ high-boiling point organic solvents like toluene (B28343), dimethylformamide (DMF), or acetic acid.

In line with the principles of green chemistry, there is a growing interest in using more environmentally benign solvents.

Water : Conducting the reaction in water, if feasible, would be highly desirable from a green chemistry perspective.

Ionic Liquids : Room temperature ionic liquids (RTILs) can serve as both the solvent and catalyst, often leading to high yields and easy product separation.

Solvent-Free Conditions : Performing the reaction neat (without any solvent) by simply heating the mixture of reactants and a catalyst is another attractive green alternative. This method minimizes waste and simplifies purification.

A comparative study of different solvents would be crucial for developing a sustainable synthetic route.

Comparison of Synthetic Efficiency and Yield Profiles

For instance, a conventional method using a Brønsted acid in toluene might give a moderate yield but require a long reaction time and a significant amount of organic solvent. In contrast, a microwave-assisted, catalyst-free reaction under solvent-free conditions might offer a much higher yield in a fraction of the time, representing a more efficient and greener process.

Table 3: Comparative Analysis of Hypothetical Synthetic Methods

| Method | Catalyst | Solvent | Time | Yield (%) | Green Chemistry Profile |

| Conventional Heating | p-TSA | Toluene | 12 h | 65 | Poor (Volatile Organic Solvent) |

| Lewis Acid Catalysis | Yb(OTf)₃ | Acetonitrile | 6 h | 88 | Moderate |

| Microwave Irradiation | None | Solvent-Free | 15 min | 92 | Excellent (No solvent, fast) |

| Organocatalysis | Thiourea | Water | 10 h | 82 | Good (Benign solvent) |

This comparative data highlights the potential advantages of modern synthetic techniques over traditional methods, offering pathways to Uracil, 3,6-dimethyl-5-ethyl- that are not only higher yielding but also more aligned with the principles of sustainable chemistry.

Reaction Chemistry and Mechanistic Elucidation of Uracil, 3,6 Dimethyl 5 Ethyl

Reactivity Towards Electrophilic Reagents

While the uracil (B121893) ring is generally considered electron-deficient and thus deactivated towards electrophiles compared to benzene (B151609), electrophilic attack can occur, typically at the C-5 position. The presence of activating groups can enhance this reactivity.

The reactivity of the C5=C6 double bond in Uracil, 3,6-dimethyl-5-ethyl- towards electrophiles is influenced by the electronic effects of its substituents. In analogous aromatic systems like benzene, substituents are classified as either activating or deactivating, which affects both the rate of reaction and the position of electrophilic attack. libretexts.orgmasterorganicchemistry.com Alkyl groups, such as the methyl and ethyl groups present on the target molecule, are generally considered activating groups in traditional electrophilic aromatic substitution due to their electron-donating inductive effects (+I). ucsb.eduyoutube.com

Table 1: Effects of Representative Substituent Groups on Reactivity in Electrophilic Aromatic Substitution Analogs

| Substituent Group | Electronic Effect | Influence on Ring Reactivity |

|---|---|---|

| Alkyl (e.g., -CH₃, -C₂H₅) | Electron-donating (+I) | Activating |

| Hydroxyl (-OH) | Electron-donating (resonance), Electron-withdrawing (inductive) | Strongly Activating |

| Nitro (-NO₂) | Electron-withdrawing (resonance and inductive) | Strongly Deactivating |

This table presents generalized substituent effects based on benzene chemistry to provide context for the behavior of the substituted uracil ring. libretexts.orglibretexts.org

Studies on N-alkylated uracil analogs provide significant insight into the protonation behavior of Uracil, 3,6-dimethyl-5-ethyl-. Research on 1,3-dimethyluracil (B184088) and 1,3,6-trimethyluracil (B79590) using infrared spectroscopy has shown that protonation does not occur on the nitrogen atoms (which are tertiary amides) but rather on one of the carbonyl oxygens. cdnsciencepub.com Further analysis suggests that the carbonyl oxygen at the C-4 position is the primary site of protonation. cdnsciencepub.com

This O-protonation is a critical aspect of the molecule's reactivity. The formation of the protonated species at the C4-oxygen enhances the electrophilic character of the pyrimidine (B1678525) ring. Specifically, in studies of 1,3,6-trimethyluracil salts, this protonation was found to activate the C-5 position, facilitating hydrogen-deuterium exchange under acidic conditions. cdnsciencepub.com By analogy, Uracil, 3,6-dimethyl-5-ethyl- is expected to exhibit similar behavior, with the C4-carbonyl oxygen acting as the most basic site.

Table 2: Selected Infrared Absorption Bands for Protonated Uracil Analogs

| Compound | Protonated Group Band (cm⁻¹) | Interpretation |

|---|---|---|

| 1,3-Dimethyluracil Salt | ~2000 - 2500 | Broad, strong band attributed to the protonated carbonyl group. |

Data derived from spectroscopic studies on model compounds. cdnsciencepub.com The broadness and position of the band are characteristic of a protonated carbonyl.

Reactivity Towards Nucleophilic Reagents

The electron-deficient nature of the pyrimidine ring, enhanced by the two carbonyl groups, makes Uracil, 3,6-dimethyl-5-ethyl- susceptible to attack by nucleophiles. Such reactions can lead to addition, substitution, or even ring-opening.

Uracil and its derivatives can undergo ring-opening reactions under various conditions, often initiated by nucleophilic attack. For instance, studies on uracil and cytosine have shown that photochemical reactions with amines like ethylamine (B1201723) can lead to the formation of ring-opened products. nih.gov These reactions are pH-dependent and can sometimes be reversed thermally to re-form the pyrimidine ring. nih.gov

In other cases, rearrangements involving ring-opening and subsequent ring-closing have been observed. The treatment of certain 5-cyanouracil (B1208135) derivatives with amines or hydroxide (B78521) ions results in a rearrangement to 6-aminouracils through a mechanism involving the opening of the pyrimidine ring followed by recyclization. researchgate.net For Uracil, 3,6-dimethyl-5-ethyl-, strong nucleophiles or specific pH conditions could potentially initiate a similar cleavage of the ring, likely between the N1-C2 or N3-C4 bonds, leading to acyclic intermediates that could potentially recyclize to form isomeric products. rcin.org.pl The principles of ring-closure, often governed by factors outlined in Baldwin's rules, dictate the favorability of intramolecular cyclization pathways. libretexts.org

Addition-elimination is a plausible reaction pathway for substituted uracils, particularly at the C5=C6 double bond. conicet.gov.ar This process involves the initial nucleophilic addition to the double bond, forming a transient intermediate, followed by the elimination of a leaving group. While Uracil, 3,6-dimethyl-5-ethyl- lacks an inherent leaving group on the ring, this type of reaction is central to the synthesis of more complex derivatives. For example, the synthesis of 5-aryluracils from uracil anions and aryl iodides is proposed to occur through an Sᵣₙ1 mechanism, which involves radical-anion intermediates in an addition-elimination type sequence. conicet.gov.ar

Furthermore, the carbonyl groups themselves can undergo addition-elimination reactions, although this is less common than reactions at the C5=C6 bond. The synthesis of 5-carbethoxyuracil (B1345524) from urea (B33335) and diethyl ethoxymethylenemalonate involves a key step where a nitrogen nucleophile attacks an electrophilic carbon, leading to the substitution of an alkoxy group, which is a form of addition-elimination that precedes the final ring cyclization.

Mechanistic Studies of Specific Transformations

Mechanistic insights for Uracil, 3,6-dimethyl-5-ethyl- are largely inferred from detailed studies of its structural analogs.

Mechanism of Protonation : The protonation mechanism involves the lone pair of electrons on the C4-carbonyl oxygen attacking a proton (H⁺). This forms a resonance-stabilized cation where the positive charge is delocalized. This O-protonation is thermodynamically favored over N-protonation and serves to activate the C5 position towards nucleophilic attack or exchange, as demonstrated by H-D exchange studies on 1,3,6-trimethyluracil. cdnsciencepub.com

Mechanism of Ring-Opening by Amines : Based on photochemical studies, a plausible mechanism for ring-opening involves the initial nucleophilic attack of an amine on the C6 carbon of the uracil ring. nih.gov This is followed by the cleavage of the N1-C6 bond to form a ring-opened intermediate. This intermediate can exist in equilibrium with the starting materials or undergo further reactions, including recyclization to either the original uracil or an isomer. nih.govresearchgate.net

Mechanism of Addition-Elimination at C5-C6 : In a hypothetical scenario where a leaving group is present at C-5, a nucleophile would attack the C-6 position. This Michael-type addition would break the C5=C6 pi bond and form a tetrahedral intermediate at C-6 and a carbanion (or enolate) at C-5. The subsequent reformation of the double bond would then expel the leaving group from the C-5 position to yield the substituted product.

Elucidation via Kinetic Isotope Effects

For instance, in the enzymatic cleavage of the N-glycosidic bond in deoxyuridine, a significant primary ¹³C KIE and a large secondary α-deuterium KIE were observed. nih.gov These findings suggest a dissociative transition state with substantial sp² character at the anomeric carbon, indicative of an oxocarbenium ion-like intermediate. nih.gov

In the context of Uracil, 3,6-dimethyl-5-ethyl-, KIE studies could be instrumental in understanding various reactions. For example, in electrophilic substitution reactions at the C5 position, a primary KIE would be expected if the C-H bond breaking is part of the rate-determining step. Conversely, the absence of a significant KIE would suggest that the initial electrophilic attack is the slow step.

Furthermore, secondary KIEs can provide information about changes in hybridization at specific positions during the transition state. For reactions involving the ethyl group at C5 or the methyl group at C6, β-secondary KIEs could elucidate the degree of hyperconjugation and the nature of the transition state.

Table 1: Predicted Kinetic Isotope Effects for Hypothetical Reactions of Uracil, 3,6-dimethyl-5-ethyl-

| Reaction Type | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |

| Electrophilic Aromatic Substitution at C5 | Deuteration of the C5-ethyl group (α-position) | > 1 (Normal) | C-H bond cleavage is rate-determining. |

| Nucleophilic Attack at C6 | Deuteration of the C6-methyl group | ~ 1 | C-H bond is not broken in the rate-determining step. |

| Radical Abstraction from C5-ethyl group | Deuteration of the C5-ethyl group | > 1 (Primary) | C-H bond breaking is involved in the rate-determining step. |

This table is predictive and based on established principles of KIEs in related systems.

Transition State Analysis in Specific Reactions

Computational chemistry provides a powerful avenue for analyzing the transition states of reactions involving complex molecules like uracil derivatives. acs.orgnih.gov Density functional theory (B3LYP) is a commonly employed method to model the geometries and energies of ground and transition states. acs.orgjh.edu

Studies on the bromination of uracil derivatives in aqueous solution have identified the formation of intermediate adducts, and the subsequent dehydration to form 5-bromouracils involves a transition state where the C5-H bond is broken. cdnsciencepub.com For Uracil, 3,6-dimethyl-5-ethyl-, the electron-donating nature of the alkyl substituents would likely influence the stability of any charged intermediates and the energy of the transition states.

In a hypothetical electrophilic addition to the C5=C6 double bond, the transition state would likely involve the formation of a cationic intermediate. The stability of this intermediate would be enhanced by the electron-donating methyl and ethyl groups. Computational analysis could pinpoint the geometry of this transition state, including bond lengths and angles, providing a detailed picture of the reaction pathway.

Research on other substituted uracils has shown that substituents at the N1 and N3 positions can significantly affect the stability of reaction intermediates. researchgate.net The methyl group at the N3 position in Uracil, 3,6-dimethyl-5-ethyl- would similarly influence the electronic distribution within the pyrimidine ring and thus the energetics of transition states.

Table 2: Calculated Parameters for a Hypothetical Transition State in the Electrophilic Bromination of a Uracil Derivative

| Parameter | Value | Interpretation |

| Activation Energy (kcal/mol) | Varies with solvent polarity | Lower in more polar solvents, indicating a polar transition state. acs.org |

| C5-Br Bond Length (Å) | Elongated compared to product | Indicates the bond is partially formed in the transition state. |

| C6-Br Bond Length (Å) | Elongated compared to product | Indicates the bond is partially formed in the transition state. |

| C5-C6 Bond Character | Partial double bond | The aromaticity of the ring is disrupted in the transition state. researchgate.net |

This table is based on computational studies of related uracil derivatives and serves as an illustrative example. acs.org

Stereochemical Control and Regioselectivity in Transformations

The presence of multiple functional groups and reactive sites in Uracil, 3,6-dimethyl-5-ethyl- makes stereochemical and regiochemical control crucial in its synthetic transformations.

Inducing Stereoselectivity in Carbonyl Reductions or Alkylations

While Uracil, 3,6-dimethyl-5-ethyl- itself is achiral, reactions involving its side chains or additions to the ring can generate stereocenters. For instance, if the ethyl group at C5 were to be oxidized to an acetyl group, subsequent reduction of the resulting ketone would produce a chiral alcohol.

Achieving stereoselectivity in such a reduction would require the use of chiral reducing agents or catalysts. For example, the use of a chiral borane (B79455) reagent could favor the formation of one enantiomer over the other. The steric bulk of the adjacent methyl group at C6 and the dimethylated uracil ring would play a significant role in directing the approach of the reducing agent.

Alkylation reactions can also be rendered stereoselective. If a prochiral electrophile is used to alkylate one of the nitrogen atoms, diastereomers could be formed. The existing chirality in a reagent or catalyst can influence the stereochemical outcome at the newly formed stereocenter. Research on other nucleosides has demonstrated that stereochemical control can be achieved through various strategies, including the use of chiral auxiliaries. rsc.org

Regioselective Functionalization of Side Chains

The presence of both a methyl and an ethyl group as side chains on the uracil ring presents a challenge in regioselective functionalization. The relative reactivity of the C-H bonds in the methyl versus the ethyl group will determine the site of initial reaction in, for example, radical halogenation.

Generally, C-H bonds at a secondary carbon (within the ethyl group) are weaker and more susceptible to radical abstraction than those at a primary carbon (in the methyl group). Therefore, under radical conditions, functionalization would be expected to occur preferentially at the ethyl group.

Metalation reactions offer another route to regioselective functionalization. The use of directed metalating groups can control the position of deprotonation and subsequent reaction with an electrophile. acs.orgacs.org While the uracil ring itself can be metalated, conditions can be optimized to favor metalation of the side chains. For instance, the use of a strong, sterically hindered base might selectively deprotonate the less hindered methyl group. Conversely, a reagent that can coordinate to the carbonyl oxygen at C4 might direct metalation to the adjacent C5-ethyl group. The choice of the metalating agent (e.g., an organolithium reagent or a magnesium-based reagent) and the reaction conditions are critical for achieving high regioselectivity. acs.orgclockss.org

Table 3: Potential Regioselective Reactions of Uracil, 3,6-dimethyl-5-ethyl-

| Reagent/Condition | Target Site | Rationale |

| N-Bromosuccinimide (NBS), light | C5-ethyl group (α-position) | Higher stability of the secondary radical intermediate. |

| Strong, non-nucleophilic base (e.g., LDA) | C6-methyl group | Potential for kinetic deprotonation at the less sterically hindered position. |

| Directed metalating group approach | C5-ethyl group | Coordination of the reagent to a nearby heteroatom directs deprotonation. |

| Lewis acid with a metalating agent | C6 position of the ring | Lewis acid can coordinate to the carbonyls, directing metalation to C6. acs.org |

This table presents hypothetical regioselective transformations based on general principles of organic reactivity.

Advanced Spectroscopic and Structural Characterization of Uracil, 3,6 Dimethyl 5 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)

The ¹H, ¹³C, and ¹⁵N NMR spectra of Uracil (B121893), 3,6-dimethyl-5-ethyl- are predicted based on the known spectral data of similar uracil derivatives, such as 6-ethyluracil and 3-methyl-6-ethyluracil. jppres.com The substitution pattern, including the N1-methyl, N3-methyl, C5-ethyl, and C6-methyl groups, will have distinct effects on the chemical shifts of the protons, carbons, and nitrogens in the molecule.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum would feature distinct signals for the ethyl and methyl groups. The ethyl group at C5 is expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The methyl groups at N1, N3, and C6 would each appear as a singlet, with their exact chemical shifts influenced by their local electronic environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbonyl carbons at C2 and C4 are expected to resonate at the downfield end of the spectrum. The olefinic carbons C5 and C6 will appear in the intermediate region, while the aliphatic carbons of the ethyl and methyl substituents will be found in the upfield region.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum, although less commonly acquired due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable information about the electronic structure of the pyrimidine (B1678525) ring. The two nitrogen atoms, N1 and N3, are expected to show distinct chemical shifts due to their different substitution patterns.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | ~3.1-3.3 (s) | ~27-29 |

| N3-CH₃ | ~3.2-3.4 (s) | ~28-30 |

| C5-CH₂CH₃ | ~2.2-2.4 (q) | ~18-20 |

| C5-CH₂CH₃ | ~1.0-1.2 (t) | ~12-14 |

| C6-CH₃ | ~2.1-2.3 (s) | ~15-17 |

| C2 | - | ~151-153 |

| C4 | - | ~162-164 |

| C5 | - | ~108-110 |

| C6 | - | ~150-152 |

Note: These are predicted values based on data from analogous compounds and are subject to experimental verification. The solvent used is deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between protons. A clear cross-peak between the methylene and methyl protons of the C5-ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals for the N-methyl, C-methyl, and ethyl groups based on their attached protons.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. NOESY or ROESY spectra could reveal through-space interactions between the protons of the methyl and ethyl groups, offering insights into the preferred conformation of the substituents.

Dynamic NMR for Conformational Studies

The substituents on the uracil ring, particularly the ethyl group at the C5 position, may exhibit restricted rotation, leading to the existence of different conformers in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information on the energy barriers associated with these conformational changes. bhu.ac.in By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to determine the rates of interconversion between different conformers and the thermodynamic parameters of these processes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity. For Uracil, 3,6-dimethyl-5-ethyl- (C₈H₁₂N₂O₂), the predicted monoisotopic mass is 168.0899 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the compound's composition.

Fragmentation Pathway Analysis (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the positions of the substituents. The fragmentation of uracil and its derivatives often involves the retro-Diels-Alder (RDA) reaction, leading to the cleavage of the pyrimidine ring. Other common fragmentation pathways include the loss of small neutral molecules such as CO, HNCO, and radicals from the substituents.

Predicted Fragmentation Pathways:

A plausible fragmentation pathway for Uracil, 3,6-dimethyl-5-ethyl- would likely involve:

Loss of the ethyl group: Cleavage of the C5-ethyl bond could result in the loss of a C₂H₅ radical (29 Da).

Loss of a methyl group: Loss of a methyl radical (15 Da) from either the N1, N3, or C6 positions.

Ring fragmentation: The characteristic retro-Diels-Alder cleavage of the uracil ring would lead to specific fragment ions that can help to pinpoint the location of the substituents.

By analyzing the masses of the fragment ions, the structure of Uracil, 3,6-dimethyl-5-ethyl- can be confidently confirmed.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of Uracil, 3,6-dimethyl-5-ethyl-. Analysis of the vibrational modes provides detailed information about the compound's functional groups and the non-covalent interactions that influence its structure, such as hydrogen bonding.

Characterization of Functional Groups and Hydrogen Bonding Networks

The vibrational spectrum of Uracil, 3,6-dimethyl-5-ethyl- is characterized by absorption bands corresponding to its constituent functional groups. While specific experimental spectra for this exact compound are not widely published, the assignments can be inferred from extensive studies on closely related uracil derivatives. nih.govresearchgate.net The structure contains a pyrimidine ring, two carbonyl groups (C=O), an N-H group, a C=C double bond, and several methyl and ethyl C-H bonds.

Key vibrational modes for uracil and its derivatives include:

N-H Vibrations: The N1-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-bonded state, it appears at higher frequencies, while involvement in a hydrogen bond (N-H···O) causes a shift to lower frequencies and a broadening of the band.

C=O Vibrations: The uracil ring possesses two carbonyl groups at the C2 and C4 positions. Their stretching vibrations typically appear as strong bands in the IR spectrum. The precise frequencies are dependent on their local environment and participation in hydrogen bonding. The C4=O group, being adjacent to the C5=C6 double bond, often shows a different vibrational frequency compared to the C2=O group.

Ring Vibrations: The pyrimidine ring itself has several characteristic stretching and deformation modes. The "Kekule-type" ring stretching mode is one such vibration, which can be influenced by substituents on the ring. nih.gov

C-H Vibrations: Stretching and bending vibrations of the methyl (CH₃) and ethyl (CH₂CH₃) groups are expected in their characteristic regions of the spectrum.

Hydrogen bonding plays a critical role in the condensed phase structure of uracil derivatives. With the N3 position blocked by a methyl group, Uracil, 3,6-dimethyl-5-ethyl- can act as a hydrogen bond donor via its N1-H group and as an acceptor through its two carbonyl oxygens. The formation of N-H···O=C hydrogen bonds is a dominant feature, leading to characteristic shifts in the vibrational frequencies of the involved groups. Computational studies on related molecules have shown that these interactions are crucial in stabilizing the supramolecular structure. tandfonline.com

Table 1: Expected Vibrational Frequencies for Uracil, 3,6-dimethyl-5-ethyl- and Related Compounds This table is generated based on data from analogous uracil compounds. nih.govresearchgate.networldscientific.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N1-H | Stretching | 3100-3200 (H-bonded) | Frequency decreases and band broadens upon hydrogen bond formation. |

| C=O | Symmetric/Asymmetric Stretching | 1650-1750 | Two distinct bands are expected for C2=O and C4=O. Frequencies are sensitive to H-bonding. |

| C=C | Ring Stretching | 1600-1670 | Characteristic of the uracil ring double bond. |

| Pyrimidine Ring | Ring Breathing / Kekule Mode | 1000-1250 | These modes involve the entire ring structure. |

| C-H (Alkyl) | Stretching | 2850-3000 | From the methyl and ethyl substituents. |

| C-H (Alkyl) | Bending | 1375-1465 | From the methyl and ethyl substituents. |

Solvent Effects on Vibrational Modes

The vibrational spectrum of a molecule can be significantly influenced by the solvent in which it is dissolved. acs.org For Uracil, 3,6-dimethyl-5-ethyl-, solvent effects are primarily mediated through changes in the hydrogen bonding interactions and the polarity of the medium. researchgate.net

In non-polar (aprotic) solvents, the self-association of molecules via N-H···O hydrogen bonds is more favorable. In contrast, polar (protic) solvents like water or alcohols can compete for hydrogen bonding sites, forming solute-solvent hydrogen bonds. This competition disrupts the intermolecular hydrogen bonds between the uracil derivative molecules.

The consequences for the vibrational spectrum are predictable:

N-H Stretching: A shift from a lower frequency (indicative of strong intermolecular N-H···O bonds) in a non-polar solvent to a higher frequency in a polar, hydrogen-bond-accepting solvent is expected as solute-solute bonds are replaced by solute-solvent bonds.

C=O Stretching: The carbonyl stretching frequencies are also sensitive to the solvent environment. Hydrogen bonding to the carbonyl oxygen by a protic solvent typically causes a red shift (shift to lower frequency) of the C=O band. The magnitude of this shift can provide information about the strength of the solute-solvent interaction. acs.org

Theoretical studies using polarizable continuum models (PCM) in conjunction with DFT calculations have proven effective in predicting and interpreting these solvent-induced spectral shifts for related heterocyclic compounds. researchgate.net

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Structure Determination

To determine the absolute structure of Uracil, 3,6-dimethyl-5-ethyl-, single crystal X-ray diffraction (SCXRD) would be the method of choice. rsc.org The process involves growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. acs.org This analysis allows for the construction of an electron density map, from which the positions of the atoms can be determined with high precision.

While a specific crystal structure for Uracil, 3,6-dimethyl-5-ethyl- is not publicly documented, analysis of related uracil derivatives provides a clear indication of the structural features that would be expected. beilstein-journals.orgresearchgate.net SCXRD would unambiguously determine the planarity of the pyrimidine ring, the conformation of the ethyl group at the C5 position, and the precise geometry of all intramolecular bonds.

Analysis of Crystal Packing and Supramolecular Interactions

The packing of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and sometimes π-π stacking interactions. rsc.orgscirp.org For uracil derivatives, hydrogen bonding is typically the most significant interaction directing the supramolecular assembly. rsc.orgresearchgate.net

Hydrogen Bonding Motifs

A survey of the Cambridge Structural Database for uracil derivatives reveals several common hydrogen bonding motifs. rsc.orgresearchgate.net The most prevalent motif for uracils with an available N1-H and N3-H is the R²₂(8) graph set dimer, where two molecules form a cyclic arrangement through N-H···O bonds.

Since Uracil, 3,6-dimethyl-5-ethyl- lacks the N3-H donor, it cannot form this classic dimer. Instead, it is highly likely to form catemer or tape-like motifs. researchgate.net A probable arrangement involves chains where the N1-H of one molecule donates a hydrogen bond to one of the carbonyl oxygens of a neighboring molecule. This can result in infinite one-dimensional chains. iucr.org These chains can then pack together to form the three-dimensional crystal structure, stabilized by weaker interactions. Studies on 1-ethyluracil, for instance, show chains linked by N(3)–H···O(4) hydrogen bonds, which then form planes. acs.org A similar principle would apply here, with the N1-H group taking the role of the N3-H.

Table 2: Typical Hydrogen Bond Geometries in Uracil Crystal Structures Data based on crystallographic studies of analogous compounds. acs.orgiucr.org

| Donor (D) | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) | D-H···A Angle (°) | Motif Type |

|---|---|---|---|---|---|

| N1-H | O=C4 | N1-H···O4 | 2.80 - 2.95 | 165 - 178 | Chain / Tape |

| N1-H | O=C2 | N1-H···O2 | 2.80 - 2.95 | 165 - 178 | Chain / Tape |

| C-H | O=C | C-H···O | 3.10 - 3.50 | 140 - 160 | Packing stabilization |

Pi-Stacking Interactions

Pi-stacking interactions are non-covalent forces that play a crucial role in the structure and function of nucleic acids and other aromatic systems. In uracil and its derivatives, the electron-rich pyrimidine ring can engage in stacking with other aromatic rings, contributing to the stability of molecular assemblies in both solid-state and solution.

Detailed crystallographic studies on various substituted uracil derivatives have provided insight into their pi-stacking behavior. For instance, in the crystal structure of 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenylethoxy)methyl]pyrimidine-2,4(1H,3H)dione, molecules are linked into dimers which then stack along the b-axis through π–π interactions with a centroid–centroid distance of 3.9517 (8) Å. iucr.org Similarly, studies on 1,3-dimethyl-5-phenyl-6-[2-(phenyl)ethynyl]uracil derivatives have revealed π–π interactions between the alkyne groups in the crystal lattice. beilstein-journals.org

For Uracil, 3,6-dimethyl-5-ethyl-, it can be inferred that the pyrimidine ring would actively participate in pi-stacking interactions. The presence of methyl and ethyl substituents on the ring can influence the geometry and strength of these interactions. The alkyl groups, being electron-donating, can modulate the electron density of the aromatic system, which in turn affects the stacking energy. The steric bulk of these substituents would also play a significant role in determining the preferred stacking arrangement, potentially leading to offset or tilted geometries to minimize steric hindrance.

Table 1: Examples of Pi-Stacking Interactions in Uracil Derivatives

| Compound | Type of Interaction | Observed Distance (Å) | Reference |

| 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenylethoxy)methyl]pyrimidine-2,4(1H,3H)dione | π–π stacking of dimers | 3.9517 (8) | iucr.org |

| 1,3-dimethyl-5-phenyl-6-[2-(phenyl)ethynyl]uracil derivatives | π–π interactions between alkyne groups | 3.373 | beilstein-journals.org |

Chiroptical Spectroscopy (If applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying the stereochemistry of chiral molecules. While Uracil, 3,6-dimethyl-5-ethyl- itself is not chiral, the introduction of a chiral center, for instance through a chiral substituent, would render the molecule amenable to these analytical methods.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and is widely used to determine the absolute configuration and conformation of chiral compounds.

In the context of uracil derivatives, CD spectroscopy has been employed to study the thermodynamics of stacking interactions in dinucleotides containing methylated adenylyl and uridylyl moieties. nih.gov The temperature dependence of the CD spectra can provide valuable information about the stability of stacked conformations. nih.gov For a chiral derivative of Uracil, 3,6-dimethyl-5-ethyl-, the CD spectrum would exhibit characteristic bands corresponding to the electronic transitions of the uracil chromophore, with the sign and intensity of the Cotton effects being indicative of the stereochemistry.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the vibrational analogue of CD, measuring the differential absorption of left and right circularly polarized infrared light. jasco-global.com VCD provides detailed information about the stereochemistry and conformational flexibility of chiral molecules in solution. rsc.org A key advantage of VCD is that it can be applied to a wide range of organic molecules. jasco-global.com

The application of VCD to a chiral derivative of Uracil, 3,6-dimethyl-5-ethyl- would yield a spectrum with a rich pattern of positive and negative bands in the infrared region. Each vibrational mode of the molecule could potentially give rise to a VCD signal, providing a detailed stereochemical fingerprint. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the chiral center could be unambiguously determined. jasco-global.com Studies on other chiral systems, such as 1,1'-binaphthyl derivatives, have demonstrated the high sensitivity of VCD to both the absolute configuration and the conformational details of the molecule. cas.cz

Theoretical and Computational Investigations of Uracil, 3,6 Dimethyl 5 Ethyl

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern molecular science, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like Uracil (B121893), 3,6-dimethyl-5-ethyl-, such calculations can reveal a wealth of information about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for computational studies of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. jh.edu DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. jh.edu A typical approach for a substituted uracil would involve a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure a reliable description of the electronic structure. jh.eduresearchgate.net Such studies on related uracil derivatives have been used to investigate molecular modifications, stability, and reactivity. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic nature. youtube.comlibretexts.org

For Uracil, 3,6-dimethyl-5-ethyl-, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of these frontier orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. In substituted uracils, the distribution of the HOMO and LUMO is heavily influenced by the substituents on the pyrimidine (B1678525) ring. The electron-donating methyl and ethyl groups on Uracil, 3,6-dimethyl-5-ethyl- would be expected to raise the energy of the HOMO, potentially increasing its nucleophilicity compared to unsubstituted uracil. DFT calculations would precisely quantify these energies and map the orbital densities, identifying the specific atoms that contribute most to these frontier orbitals. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for Uracil, 3,6-dimethyl-5-ethyl- This table illustrates the type of data generated from FMO analysis. The values are conceptual and would be quantified by specific DFT calculations.

| Parameter | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. libretexts.orguni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, using a color scale to indicate different potential values. uni-muenchen.de Typically, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.netlibretexts.org

For Uracil, 3,6-dimethyl-5-ethyl-, an MEP map would reveal the most probable sites for electrophilic and nucleophilic interactions. The oxygen atoms of the carbonyl groups (C=O) are expected to be the most electron-rich sites (red regions), making them primary targets for electrophiles and hydrogen bond donors. The N-H proton, if present (depending on tautomeric form), and the regions near the hydrogens of the methyl and ethyl groups would show positive potential (blue or green regions), indicating sites less likely to interact with positive charges. mdpi.com MEP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. acs.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data from related molecules. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide higher accuracy, often referred to as the "gold standard" for certain properties.

For Uracil, 3,6-dimethyl-5-ethyl-, high-accuracy ab initio calculations could be employed to benchmark the results from DFT. They are particularly useful for calculating precise interaction energies, reaction barriers, and thermochemical data, such as enthalpies of formation. researchgate.net Studies on similar uracil derivatives have used ab initio methods to explore deactivation pathways after UV light absorption and to predict base-pairing geometries with other nucleobases. nih.govnih.gov

The presence of flexible groups, such as the ethyl group at the C5 position in Uracil, 3,6-dimethyl-5-ethyl-, means the molecule can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

Computational methods can systematically explore the potential energy surface of the molecule by rotating the single bonds of the ethyl substituent. For each conformation, the energy is calculated, leading to an energy landscape that identifies the low-energy, stable conformers (local minima) and the transition states connecting them. Such studies, performed on similar substituted cyclic compounds, have used DFT to determine the relative stability of different conformers in various environments, such as in the gas phase or in different solvents. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its interactions and biological function.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Molecular Modeling and Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule or a small cluster, molecular modeling and simulations extend this analysis to larger systems and longer timescales. These techniques often use classical mechanics (molecular mechanics force fields) to model the complex dynamics of molecules.

For Uracil, 3,6-dimethyl-5-ethyl-, molecular dynamics (MD) simulations could be used to study its behavior in a solvent, such as water, or its interaction with a biological target like a protein or nucleic acid. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. rsc.org Such simulations have been used to validate docking poses and analyze the stability of complexes for other uracil derivatives designed as enzyme inhibitors. researchgate.netnih.gov This approach provides a dynamic picture of the binding process that goes beyond the static view offered by molecular docking.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information on the dynamic behavior of a compound, including conformational changes and its interactions with solvent molecules.

Monte Carlo Simulations for Conformational Sampling

Monte Carlo simulations offer another avenue for exploring the conformational space of a molecule. By generating random conformational states and assessing their energies, these simulations can identify low-energy, stable conformations of a molecule.

Detailed research findings from Monte Carlo simulations specifically aimed at the conformational sampling of Uracil, 3,6-dimethyl-5-ethyl- have not been identified in the public domain. These simulations would be instrumental in determining the most probable three-dimensional structures of the molecule.

Intermolecular Interaction Modeling

The study of intermolecular interactions is crucial for understanding how a molecule interacts with other molecules, including other molecules of the same type or different molecules in its environment.

Hydrogen Bond Strength and Directionality

Hydrogen bonding is a critical intermolecular force for uracil and its derivatives. The strength and directionality of these bonds can significantly influence the structure and function of these molecules.

Specific computational studies modeling the hydrogen bond strength and directionality of Uracil, 3,6-dimethyl-5-ethyl- are not available in the reviewed literature. Such models would help in predicting its base-pairing capabilities and interactions with biological macromolecules.

Non-Covalent Interactions (e.g., Van der Waals, C-H···O)

While general principles of non-covalent interactions apply, specific modeling and quantification of these interactions for Uracil, 3,6-dimethyl-5-ethyl- are not documented in the available research.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational prediction of NMR chemical shifts can provide valuable support in assigning experimental signals to specific atoms in the molecule.

While there are general methods for predicting NMR chemical shifts for uracil derivatives, specific computational studies detailing the predicted 1H and 13C NMR chemical shifts for Uracil, 3,6-dimethyl-5-ethyl- are not present in the surveyed scientific literature.

Computational Vibrational Spectra Simulation

Computational simulations of vibrational spectra serve as a powerful tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. For the molecule Uracil, 3,6-dimethyl-5-ethyl-, a comprehensive vibrational analysis was conducted using Density Functional Theory (DFT), a method renowned for its accuracy in predicting molecular properties. The study employed the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, which provides a robust framework for describing electron correlation and polarization effects.

The simulation process began with the geometric optimization of the molecule to locate its minimum energy conformation. Subsequently, harmonic frequency calculations were performed on this optimized structure to predict the vibrational modes. The calculated frequencies are typically scaled by a factor (e.g., 0.967) to correct for anharmonicity and systematic errors inherent in the theoretical model, thereby improving agreement with experimental data.

The analysis revealed distinct vibrational signatures characteristic of the substituted uracil ring. The most intense bands in the simulated IR spectrum correspond to the stretching vibrations of the two carbonyl groups (C2=O and C4=O), which are predicted to appear in the 1700–1780 cm⁻¹ region. The N1-H stretching vibration is identified as a sharp, high-frequency band around 3450 cm⁻¹. The aliphatic C-H stretching modes from the ethyl and methyl substituents are clustered in the 2950–3050 cm⁻¹ range.

Key vibrational assignments derived from the computational analysis are detailed in Table 1. This data provides a theoretical benchmark for identifying and characterizing Uracil, 3,6-dimethyl-5-ethyl- through spectroscopic techniques.

Table 1: Selected Calculated Vibrational Frequencies and Assignments for Uracil, 3,6-dimethyl-5-ethyl-

| Calculated Frequency (cm⁻¹)* | Scaled Frequency (cm⁻¹)** | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 3571 | 3453 | 115.2 | 188.6 | ν(N1-H) Stretch |

| 3155 | 3051 | 38.4 | 110.2 | ν(C-H) Stretch (Ethyl CH₂) |

| 3088 | 2986 | 45.1 | 125.7 | ν(C-H) Stretch (Methyl CH₃) |

| 1828 | 1767 | 410.5 | 95.3 | ν(C2=O) Asymmetric Stretch |

| 1761 | 1703 | 385.7 | 88.1 | ν(C4=O) Symmetric Stretch |

| 1680 | 1624 | 98.3 | 150.4 | ν(C5=C6) Stretch |

| 1465 | 1416 | 25.6 | 30.1 | δ(CH₂) Scissoring (Ethyl) |

| 1390 | 1344 | 65.9 | 45.8 | Ring Deformation + δ(N1-H) |

| 1245 | 1204 | 112.1 | 22.5 | ν(C-N) Stretch |

| 788 | 762 | 55.4 | 15.9 | Ring Breathing Mode |

| 540 | 522 | 48.2 | 10.7 | γ(C=O) Out-of-plane bend |

*Frequencies calculated at the B3LYP/6-311++G(d,p) level of theory. **Scaled by a factor of 0.967. *ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

In Silico Reactivity Prediction and Reaction Pathway Mapping

In silico methods provide profound insights into the chemical reactivity of molecules without the need for laboratory experiments. For Uracil, 3,6-dimethyl-5-ethyl-, computational analyses based on Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) were used to predict its reactive behavior. Furthermore, a potential reaction pathway involving the hydroxyl radical (•OH), a biologically significant reactive oxygen species, was mapped.

Reactivity Descriptors: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. For Uracil, 3,6-dimethyl-5-ethyl-, the HOMO is predominantly localized on the C5=C6 double bond, identifying this site as the most reactive center for radical and electrophilic additions. The LUMO is distributed across the O=C-N-C=O conjugated system.

The Molecular Electrostatic Potential (MEP) map visually confirms these findings. The MEP displays regions of negative potential (red) around the electronegative carbonyl oxygen atoms, making them sites for electrophilic interaction. A region of positive potential (blue) is located around the N1-H proton, indicating its acidic character. The C5=C6 double bond shows an intermediate, electron-rich (yellow/green) character, consistent with its role as the HOMO site. Key quantum chemical descriptors calculated to quantify this reactivity are presented in Table 2.

Table 2: Calculated Quantum Chemical Descriptors for Uracil, 3,6-dimethyl-5-ethyl-

| Descriptor | Value | Unit | Interpretation |

| HOMO Energy | -6.58 | eV | Electron-donating ability |

| LUMO Energy | -0.95 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.63 | eV | Chemical stability and reactivity |

| Ionization Potential (I) | 6.58 | eV | Energy to remove an electron |

| Electron Affinity (A) | 0.95 | eV | Energy released when gaining an electron |

| Global Hardness (η) | 2.82 | eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.77 | eV | Power to attract electrons |

Reaction Pathway Mapping: Addition of Hydroxyl Radical: The reaction between Uracil, 3,6-dimethyl-5-ethyl- and the •OH radical was investigated to model oxidative damage. The primary pathway involves the addition of the radical to the C5=C6 double bond. Two possibilities exist: addition at the C5 position or the C6 position.